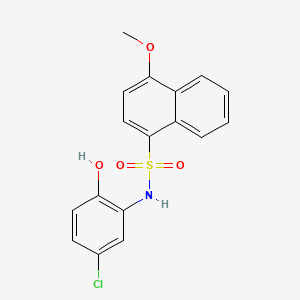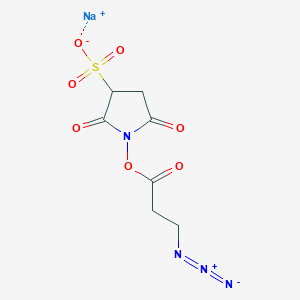
3-Azidopropionic Acid Sulfo-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidopropionic Acid Sulfo-NHS Ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular formula of 3-Azidopropionic Acid Sulfo-NHS Ester is C7H7N4NaO7S. It is a water-soluble compound containing an azide group and an NHS ester .Chemical Reactions Analysis
The azide group in 3-Azidopropionic Acid Sulfo-NHS Ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can react with other primary amines to label proteins and antibodies .Physical And Chemical Properties Analysis
3-Azidopropionic Acid Sulfo-NHS Ester is a solid compound with a molecular weight of 314.2 . It is soluble in DMSO.Scientific Research Applications
Bioconjugation Techniques : NHS esters, including Sulfo-NHS, are pivotal in various bioconjugation techniques. They are used for protein labeling with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. Their applications also extend to the chemical synthesis of peptides (Klykov & Weller, 2015).
Preparation of Photoactivable Heterobifunctional Reagents : Sulfo-NHS esters are used in synthesizing photoactivable heterobifunctional reagents, applicable in group-directed modification of ligands. They are instrumental in creating fluorescent products upon exposure to ultraviolet light (Muramoto & Kamiya, 1984).
Quantitative Spectrophotometric Analysis : Sulfo-NHS forms a chromophore with maximum absorbance at 268 nm. It is used in spectrophotometric analysis, providing a method to determine the concentration and purity of activated esters, as well as examining reaction kinetics (Presentini, 2017).
Protein-Protein Cross-Linking : Sulfo-NHS ester groups are used in protein-to-protein cross-linking procedures. These esters react with primary amines in slightly alkaline conditions, yielding stable amide bonds (Alegria-Schaffer, 2014).
High Sensitivity Protein Analysis : Sulfo-NHS esters are utilized in high-performance liquid chromatography for the sensitive analysis of water-soluble, cyanine dye-labeled proteins (Qiao et al., 2009).
Mucoadhesiveness in Polymer Conjugates : Sulfo-NHS reactive esters are used in synthesizing polymer conjugates to enhance mucoadhesiveness. This is crucial in biomedical applications like drug delivery systems (Leichner et al., 2019).
Protein Modification for Radiolabeled Immunoconjugates : Sulfo-NHS esters are employed in the attachment of macrocyclic chelating agents to proteins. This facilitates the production of radiolabeled immunoconjugates for diagnostic and therapeutic purposes (Lewis, Raubitschek & Shively, 1994).
Gas-Phase Covalent Modification in Mass Spectrometry : In mass spectrometry, NHS esters modify primary amine groups in multiply charged polypeptides. This application is pivotal in the analysis of peptides and proteins (Mentinova & McLuckey, 2010).
Electrogenerated Chemiluminescence for Sensing Applications : NHS esters, particularly N-hydroxysulfosuccinimide, serve as coreactants in electrogenerated chemiluminescence systems. This application is significant for environmental analysis, clinical diagnostics, and food safety (Saqib et al., 2019).
Functionalizing Biosensors for Small Molecule Detection : Sulfo-NHS esters are used in biosensors for small molecule detection. They aid in functionalizing biosensor surfaces via carbodiimide chemistry (Krupin et al., 2017).
Safety And Hazards
In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air .
Future Directions
properties
IUPAC Name |
sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBRVBYZPBFADS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N4NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azidopropionic Acid Sulfo-NHS Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)
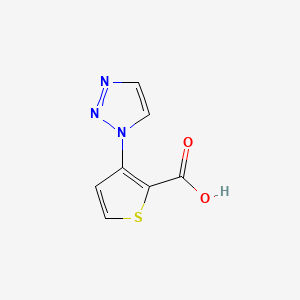
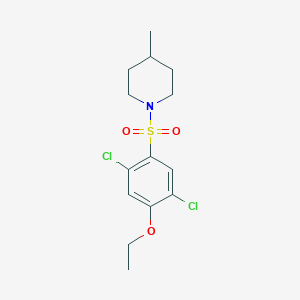
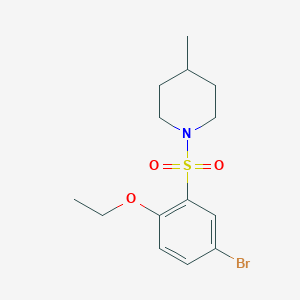
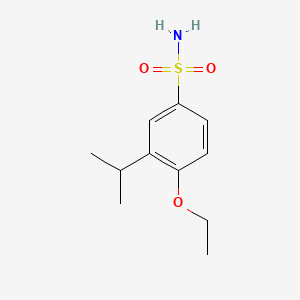

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)

